1H-imidazol-1-ylmethanol
Overview
Description
1H-Imidazol-1-ylmethanol is an organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a hydroxymethyl group attached to the nitrogen atom of the imidazole ring. It is a versatile molecule with significant applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Imidazole derivatives, which include 1h-imidazol-1-ylmethanol, are known to be key components in a variety of functional molecules used in everyday applications .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . They are involved in various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole is a basic core of some natural products such as histidine, purine, histamine, and dna-based structures . Therefore, it can be inferred that this compound might interact with these biochemical pathways.
Pharmacokinetics
The molecular weight of this compound is 981 , which might influence its bioavailability.
Result of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, it can be inferred that this compound might have similar effects.
Action Environment
It is known that environmental factors can affect cellular epigenetics and hence, human health . Therefore, it can be inferred that environmental factors might also influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Imidazole compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure and properties of the imidazole compound and the biomolecule it interacts with .
Cellular Effects
Imidazole compounds have been shown to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole compounds can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that imidazole compounds can have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
It is known that the effects of drugs can vary with dosage, and this is likely to be true for 1H-imidazol-1-ylmethanol as well .
Metabolic Pathways
Imidazole compounds are known to interact with various enzymes and cofactors, and can have effects on metabolic flux and metabolite levels .
Transport and Distribution
Imidazole compounds are known to interact with various transporters and binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Imidazole compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazol-1-ylmethanol can be synthesized through several methods. One common approach involves the reaction of imidazole with formaldehyde in the presence of a base. The reaction proceeds via nucleophilic addition of the imidazole nitrogen to the carbonyl group of formaldehyde, followed by proton transfer and subsequent formation of the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazol-1-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form imidazole-1-carboxaldehyde or imidazole-1-carboxylic acid.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group, forming 1-methylimidazole.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Imidazole-1-carboxaldehyde, imidazole-1-carboxylic acid.
Reduction: 1-Methylimidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Imidazol-1-ylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including infections and cancer.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
1H-Imidazol-1-ylmethanol can be compared with other imidazole derivatives, such as:
1-Methylimidazole: Lacks the hydroxymethyl group, leading to different chemical reactivity and biological activity.
Imidazole-1-carboxaldehyde: Contains an aldehyde group instead of a hydroxymethyl group, resulting in different chemical properties and applications.
Imidazole-1-carboxylic acid: The carboxylic acid group imparts different solubility and reactivity compared to the hydroxymethyl group.
The uniqueness of this compound lies in its specific functional group, which allows for unique interactions and applications in various fields.
Properties
IUPAC Name |
imidazol-1-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c7-4-6-2-1-5-3-6/h1-3,7H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPVBKJELBDMMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394320 | |
Record name | 1H-imidazol-1-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51505-76-1 | |
Record name | 1H-imidazol-1-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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